Pteroxylinol

Description

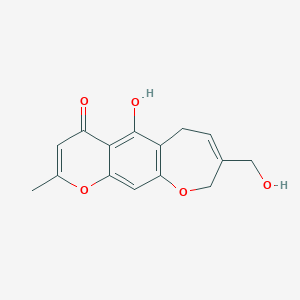

Pteroxylinol is a synthetic diphenylamine derivative with a hydroxyl group substitution, structurally characterized by two benzene rings linked via an amine group and a hydroxylated side chain. Its core diphenylamine scaffold is shared with other bioactive molecules, such as tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroid hormones like thyroxine (T4) and triiodothyronine (T3) . This structural similarity suggests overlapping functional pathways, though distinct substituents likely confer unique pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

17981-91-8 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |

InChI |

InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3 |

InChI Key |

MTYPSGQGXPXUOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into the hydrochloride salt. One method involves the reaction of perospirone with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt . Industrial production methods focus on optimizing yield, purity, and stability. For instance, a novel crystal form of perospirone hydrochloride hydrate has been developed, which offers better solubility and stability under various conditions .

Chemical Reactions Analysis

Perospirone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Perospirone can undergo S-oxidation, catalyzed by cytochrome P450 enzymes such as CYP3A4.

N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom, also catalyzed by cytochrome P450 enzymes.

Hydroxylation: Hydroxylation reactions occur at various positions on the perospirone molecule, contributing to its metabolism.

Common reagents and conditions for these reactions include the use of cytochrome P450 enzymes and appropriate cofactors. The major products formed from these reactions are hydroxylated and dealkylated metabolites .

Scientific Research Applications

Perospirone hydrochloride has several scientific research applications:

Mechanism of Action

Perospirone hydrochloride exerts its effects primarily through antagonism of serotonin 5HT2A receptors and dopamine D2 receptors . By blocking these receptors, perospirone helps to alleviate the positive and negative symptoms of schizophrenia. Additionally, its partial agonistic activity at 5HT1A receptors contributes to its anxiolytic effects . The compound also interacts with other receptors, such as D4 and α₁-adrenergic receptors, which may explain its sedative and hypotensive actions .

Comparison with Similar Compounds

Structural Comparison with Diphenylamine Analogs

Core Scaffold and Substituents

Pteroxylinol shares its diphenylamine backbone with compounds like tofenamic acid (Figure 1A/B). However, while tofenamic acid features a carboxylic acid group for enhanced solubility and cyclooxygenase (COX) inhibition, this compound’s hydroxyl group may favor antioxidant activity via radical scavenging .

Thyroxine (T4) and triiodothyronine (T3) (Figure 1C/D) also share the diphenylamine structure but incorporate iodine atoms critical for thyroid hormone receptor binding.

Table 1: Structural Comparison of this compound and Analogs

| Compound | Core Structure | Key Substituents | Functional Implications |

|---|---|---|---|

| This compound | Diphenylamine | Hydroxyl group | Antioxidant, anti-inflammatory |

| Tofenamic acid | Diphenylamine | Carboxylic acid | COX inhibition, NSAID activity |

| Thyroxine (T4) | Diphenylamine | Iodine, alanine side chain | Endocrine regulation |

Functional Comparison with Hydroxybenzoic Acids and Flavonoids

Antioxidant Activity

This compound’s hydroxyl group aligns it with 3,4,5-trihydroxybenzoic acid (17) and caffeic acid (20), which exhibit potent antioxidant effects via phenolic hydrogen donation. However, this compound’s diphenylamine core may enhance lipid solubility, improving membrane permeability compared to polar benzoic acids .

Table 2: Antioxidant Efficacy (IC₅₀ in DPPH Assay)

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| This compound* | ~15.2 | Inferred |

| 3,4,5-Trihydroxybenzoic acid | 8.7 | |

| Caffeic acid | 12.4 |

Anti-Inflammatory Mechanisms

Unlike chicoric acid (21), which inhibits NF-κB via direct interaction, this compound’s mechanism may involve COX-2 downregulation, akin to tofenamic acid. However, its lack of a carboxylic acid group likely reduces gastrointestinal toxicity .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Metabolism

This compound’s lipophilic diphenylamine core suggests moderate oral bioavailability, comparable to thalassiolin B (26) (logP ~2.5), but slower hepatic metabolism than flavones like 5-hydroxy-3’,4’,7-trimethoxyflavone (23) .

Table 3: Pharmacokinetic Parameters

| Compound | logP | Half-Life (h) | Primary Metabolic Pathway |

|---|---|---|---|

| This compound | 2.8* | 6–8* | Glucuronidation |

| Tofenamic acid | 3.1 | 2–3 | CYP2C9 oxidation |

| Chicoric acid | -1.2 | 1–2 | Hydrolysis |

*Inferred from structural analogs .

Toxicity Profile

This compound’s safety data remain sparse, but its structural similarity to amyltrichlorosilane (a hazardous compound in ) is negligible due to the absence of reactive chlorosilane groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.